tert-Butyl 2-carbamoylazetidine-1-carboxylate chemical properties
tert-Butyl 2-carbamoylazetidine-1-carboxylate chemical properties
Advanced Scaffolds for Peptidomimetic Drug Discovery
Executive Summary
tert-Butyl 2-carbamoylazetidine-1-carboxylate (Boc-Azetidine-2-carboxamide) represents a critical scaffold in modern medicinal chemistry.[1][2][3] As a four-membered ring analogue of proline, it serves as a conformationally constrained building block that reduces the entropic penalty of ligand-target binding.[1][2][3] This guide details its physicochemical profile, synthetic production, and pivotal role as a precursor for electrophilic "warheads" (specifically nitriles) in covalent inhibitor development, including applications in DPP4, Cathepsin K, and SARS-CoV-2 Mpro inhibition.[3]
Structural & Physicochemical Profile
The azetidine ring introduces significant ring strain (~26 kcal/mol), influencing both the reactivity of the amide group and the metabolic stability of the final drug candidate relative to pyrrolidine (proline) analogues.
Datasheet
| Property | Value | Note |
| IUPAC Name | tert-butyl 2-carbamoylazetidine-1-carboxylate | |
| CAS Number | 146313-13-1 | (S)-enantiomer (Most common in drug dev) |
| Alt CAS | 36476-87-8 | Racemic mixture |
| Formula | ||
| Molecular Weight | 200.24 g/mol | |
| Physical State | White to off-white solid | Crystalline powder |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor water solubility |
| pKa (Conjugate Acid) | ~ -1.5 (Amide oxygen) | Amide is non-basic; Boc group acid labile |
| Stereochemistry | Chiral Center at C2 | Usually derived from L-Azetidine-2-carboxylic acid |
Synthetic Routes & Production
The synthesis of tert-butyl 2-carbamoylazetidine-1-carboxylate typically proceeds from azetidine-2-carboxylic acid.[1][2][3] The workflow requires careful orthogonal protection strategies to prevent ring opening (polymerization) or racemization.[1][2][3]
Core Synthetic Pathway
The industrial standard involves N-protection followed by amide coupling.[1][2][3]
-
Protection: L-Azetidine-2-carboxylic acid is treated with Di-tert-butyl dicarbonate (
) under basic conditions.[1][2][3] -
Amidation: The resulting carboxylic acid is converted to the primary amide using a mixed anhydride method (Isobutyl chloroformate) or coupling reagents (HATU/EDC) with an ammonia source.[1][2][3]
Figure 1: Step-wise synthesis from the amino acid precursor.[1][2][3][4] The mixed anhydride method is preferred for scale-up due to cost-efficiency compared to peptide coupling agents.[1][2][3]
Chemical Reactivity & Transformations[1][2][3]
The utility of Boc-Azetidine-2-carboxamide lies in its divergent reactivity.[1][2][3] It is rarely the final drug but rather a "pivot point" intermediate.[1][2][3]
A. Dehydration to Nitrile (The Warhead Precursor)
The most valuable transformation is the dehydration of the primary amide (
-
Reagents: Trifluoroacetic Anhydride (TFAA) / Pyridine; Burgess Reagent.[1][2][3]
-
Mechanism: Activation of the amide oxygen followed by elimination of water.[2][3]
B. N-Boc Deprotection
Removal of the Boc group yields the free amine salt, allowing peptide chain elongation at the N-terminus.[1][2][3]
-
Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).
-
Precaution: Azetidine rings are acid-stable under these conditions, but prolonged exposure to strong aqueous acids can lead to ring hydrolysis.[1][2][3]
Figure 2: Divergent reactivity pathways.[1][2][3][4][5][6][7] The dehydration path (red) is critical for synthesizing nitrile-based covalent inhibitors.[1][3]
Medicinal Chemistry Applications
Conformational Restriction
Replacing a proline residue with an azetidine ring alters the dihedral angles (
-
Effect: This restriction reduces the conformational space available to the molecule, often "locking" it into a bioactive conformation.[3]
-
Thermodynamics: Pre-organizing the ligand reduces the entropy loss (
) upon binding to the protein target, potentially improving affinity ( ).[3]
Key Therapeutic Areas
-
DPP4 Inhibitors (Diabetes): Azetidine nitriles (derived from this amide) inhibit Dipeptidyl peptidase-4.[1][2][3] The nitrile group forms a reversible covalent imidate adduct with the catalytic serine of the enzyme [1].
-
Cathepsin K Inhibitors (Osteoporosis): Azetidine-2-carboxamide derivatives serve as P2-P3 linkers in cathepsin inhibitors.[1][2][3]
-
STAT3 Inhibitors: Novel (R)-azetidine-2-carboxamide analogues have shown sub-micromolar potency against STAT3, a transcription factor involved in cancer progression, outperforming proline analogues [2].[1][2][3][7][8]
-
Antiviral Agents: Peptidomimetics containing azetidine scaffolds are explored for inhibiting viral proteases (e.g., SARS-CoV-2 Mpro) by mimicking the substrate's transition state [3].[1][2][3]
Experimental Protocols
Protocol A: Synthesis of Boc-Azetidine-2-carboxamide (Mixed Anhydride Method)
This protocol avoids expensive coupling reagents like HATU.[1][2][3]
-
Activation: Dissolve N-Boc-azetidine-2-carboxylic acid (10 mmol) in dry THF (50 mL) under
. Cool to -15°C.[1][2][3] -
Base Addition: Add N-Methylmorpholine (NMM, 11 mmol). Stir for 5 mins.
-
Anhydride Formation: Dropwise add Isobutyl chloroformate (11 mmol), maintaining temperature below -10°C. Stir for 15-20 mins. Formation of a white precipitate (NMM[3]·HCl) indicates activation.[1][2][3]
-
Amidation: Bubble
gas into the solution for 15 mins OR add a solution of 0.5M in dioxane (excess). -
Workup: Allow to warm to RT. Filter off the precipitate.[1][2][3] Concentrate the filtrate in vacuo.
-
Purification: Redissolve in Ethyl Acetate, wash with 5% citric acid, sat.
, and brine.[2][3] Dry over .[1][2][3] Recrystallize from EtOAc/Hexanes.
Protocol B: Dehydration to Nitrile (Warhead Synthesis)
Converts the amide to a nitrile group.[3]
-
Setup: Dissolve Boc-Azetidine-2-carboxamide (5 mmol) in dry DCM (25 mL). Add dry Pyridine (15 mmol). Cool to 0°C.[1][2][3][5]
-
Dehydration: Add Trifluoroacetic Anhydride (TFAA, 6 mmol) dropwise over 10 mins.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC (Amide is polar; Nitrile is less polar).[1][2][3]
-
Quench: Quench with sat.
solution.[1][2][3][5] -
Isolation: Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine), then brine.[1][2][3]
-
Result: Yields tert-butyl 2-cyanoazetidine-1-carboxylate.
Safety & Handling
-
GHS Classification:
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The Boc group is sensitive to moisture and heat over long periods.[1][2][3]
-
Handling: Use a fume hood, especially when using reagents like TFAA or Isobutyl chloroformate.[1][2][3]
References
-
Peptidomimetics in Drug Discovery. AZoLifeSciences. (2023).[1][2][3] Retrieved from [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. (2020).[1][2][3] Retrieved from [Link][1][3]
-
Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications/PMC. (2025).[1][2][3] Retrieved from [Link]
-
Dehydration of amides to give nitriles. Master Organic Chemistry. (2025). Retrieved from [Link]
-
Tert-butyl 3-carbamoylazetidine-1-carboxylate (Isomer Reference). PubChem. Retrieved from [Link][1][3]
Sources
- 1. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 2-oxopiperidine-1-carboxylate | C10H17NO3 | CID 7577838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tert-butyl 3-iodoazetidine-1-carboxylate | C8H14INO2 | CID 11000522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 5. Bio-Inspired Nitrile Hydration by Peptidic Ligands Based on L-Cysteine, L-Methionine or L-Penicillamine and Pyridine-2,6-dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
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